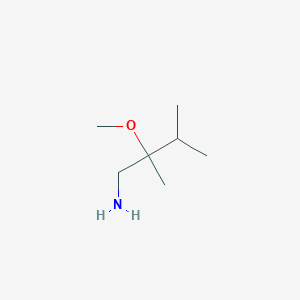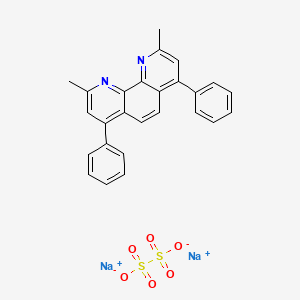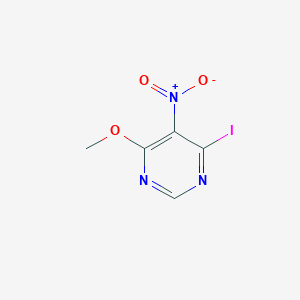
4-Iodo-6-methoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-methoxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4IN3O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxy-5-nitropyrimidine typically involves the palladium-catalyzed cross-coupling reaction. One efficient method includes the reaction of this compound with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxy-5-nitropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce new functional groups to the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Trimethyl(tributylstannylethynyl)silane: A reagent used in the synthesis of 4-trimethylsilylethynylpyrimidine.
Major Products Formed
4-Trimethylsilylethynylpyrimidine: Formed through the cross-coupling reaction with trimethyl(tributylstannylethynyl)silane.
Scientific Research Applications
4-Iodo-6-methoxy-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-5-nitropyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the nitro and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A similar pyrimidine derivative used in the synthesis of azo dyes.
4-Nitropyridine: Another nitro-substituted pyrimidine with applications in medicinal chemistry.
Uniqueness
4-Iodo-6-methoxy-5-nitropyrimidine is unique due to the combination of iodine, methoxy, and nitro groups on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C5H4IN3O3 |
|---|---|
Molecular Weight |
281.01 g/mol |
IUPAC Name |
4-iodo-6-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H4IN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 |
InChI Key |
ZMAVAFLNZYDAKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


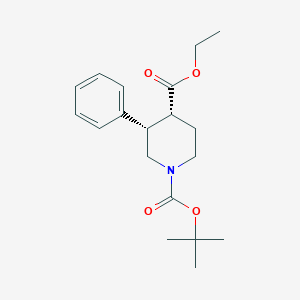
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
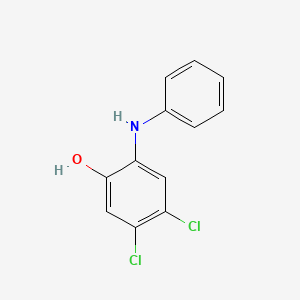
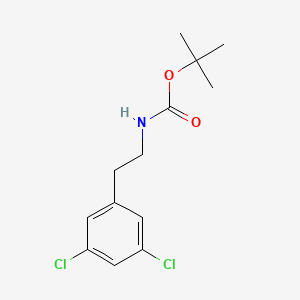
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
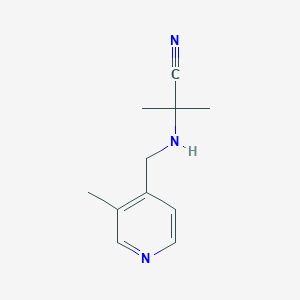
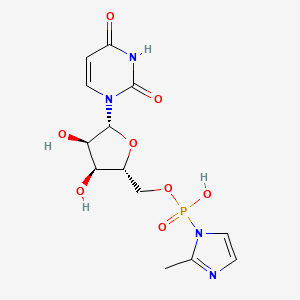
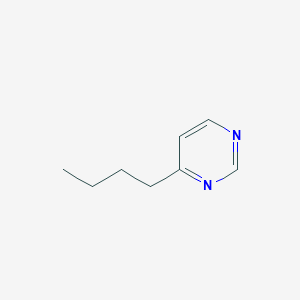
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
